4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid" involves multicomponent reactions, lithiation followed by carboxylation, and palladium-catalyzed coupling reactions. For example, a practical synthesis approach for a related fluorinated nicotinic acid derivative utilized lithiation with lithium tetramethylpiperidide, followed by CO2 quenching and subsequent palladium-catalyzed coupling steps, achieving a 50% overall yield (Li et al., 2010).
Molecular Structure Analysis
Molecular structure analyses of related compounds emphasize the importance of X-ray crystallography in determining the configurations and crystalline forms. The crystal structure of similar compounds reveals monoclinic space group arrangements, hydrogen bonding patterns, and π-π interactions that stabilize the crystal structure (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical properties of nicotinic acid derivatives, including reactivity and interaction with metal ions, have been explored through synthesis of complexes and characterization of their catalytic and binding behaviors. For instance, studies on chloro-di-phenyltin(IV) complexes with nicotinic acid derivatives reveal specific coordination modes and potential catalytic influences on biochemical processes (Xanthopoulou et al., 2006).
Physical Properties Analysis
The physical properties, such as crystallization tendencies and packing, are crucial for understanding the stability and solubility of these compounds. Research on related compounds highlights the influence of substituents on crystallization from the melt and the formation of stable amorphous phases, which are significant for pharmaceutical applications (Kalra et al., 2017).
Chemical Properties Analysis
Chemical properties, including fluorophilicity and interactions with biological targets, are explored through partitioning behavior and biological activity assays. For example, the fluorophilicity of nicotinic acid ester prodrugs with varying alkyl and fluorocarbon chains has been measured, providing insights into their behavior in biphasic systems and relevance to drug delivery (Ojogun et al., 2010).
properties
IUPAC Name |
4-[(3-fluorophenyl)carbamoyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-8-2-1-3-9(6-8)16-12(17)10-4-5-15-7-11(10)13(18)19/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGZAYNQBMPDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.